molecular formula C7H8N2O2 B3106762 5-Allylpyrimidine-4,6-diol CAS No. 16019-30-0

5-Allylpyrimidine-4,6-diol

Cat. No. B3106762
Key on ui cas rn: 16019-30-0
M. Wt: 152.15 g/mol
InChI Key: QWYRCXSPNDGEAQ-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

2-Allyl-malonic acid diethyl ester (Preparation 205, 100 g, 0.5 mol) was added dropwise to a mixture of sodium methoxide (27 g, 0.5 mol) in ethanol (1 L) at 0-5° C. and the mixture was stirred at this temperature for 10 min. Formamidine acetate (51.9 g, 0.5 mol) was added and the mixture was stirred at room temperature overnight. The solvent was removed in vacuo, and aqueous hydrochloric acid (36.5%) and water were added to adjust the pH to approximately 3 at 0-20° C. The resulting mixture was filtered to afford the title compound as a colorless solid in 57% yield, 87.12 g.
Quantity
100 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
51.9 g
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH:5]([CH2:11][CH:12]=[CH2:13])[C:6](OCC)=[O:7])C.C[O-].[Na+].C(O)(=O)C.[CH:22]([NH2:24])=[NH:23]>C(O)C>[CH2:11]([C:5]1[C:6](=[O:7])[NH:24][CH:22]=[N:23][C:4]=1[OH:3])[CH:12]=[CH2:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)CC=C)=O
Name
sodium methoxide
Quantity
27 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
51.9 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at this temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo, and aqueous hydrochloric acid (36.5%) and water
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
at 0-20° C
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=C)C=1C(NC=NC1O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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